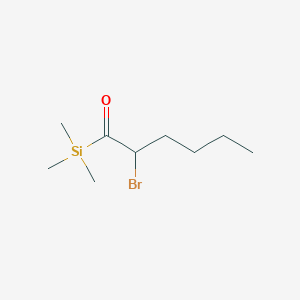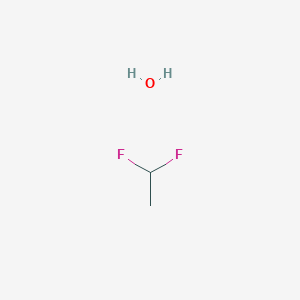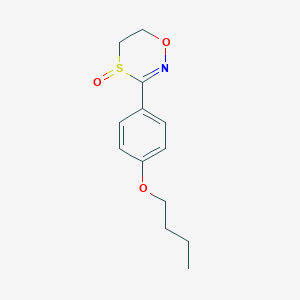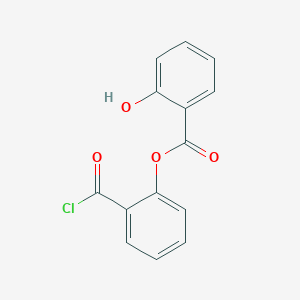
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is an organic compound that features both a chlorocarbonyl group and a hydroxybenzoate group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate typically involves the reaction of 2-hydroxybenzoic acid with 2-(chlorocarbonyl)phenyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
化学反応の分析
Types of Reactions
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorocarbonyl group can be substituted by nucleophiles, leading to the formation of different derivatives.
Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Hydrolysis Agents: Acidic or basic solutions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Oxidizing and Reducing Agents: Reagents like potassium permanganate (oxidizing) and sodium borohydride (reducing) are used for oxidation and reduction reactions, respectively.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, carboxylic acids, and alcohols, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate involves its interaction with specific molecular targets. The chlorocarbonyl group can react with nucleophiles in biological systems, leading to the formation of covalent bonds with proteins and other biomolecules. This interaction can modulate the activity of enzymes and other proteins, thereby exerting its biological effects.
類似化合物との比較
Similar Compounds
- 2-(Chlorocarbonyl)phenyl 2-hydroxybenzoic acid
- 2-(Chlorocarbonyl)phenyl benzoate
- 2-(Chlorocarbonyl)phenyl salicylate
Uniqueness
2-(Chlorocarbonyl)phenyl 2-hydroxybenzoate is unique due to the presence of both a chlorocarbonyl group and a hydroxybenzoate group in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
特性
CAS番号 |
90510-23-9 |
|---|---|
分子式 |
C14H9ClO4 |
分子量 |
276.67 g/mol |
IUPAC名 |
(2-carbonochloridoylphenyl) 2-hydroxybenzoate |
InChI |
InChI=1S/C14H9ClO4/c15-13(17)10-6-2-4-8-12(10)19-14(18)9-5-1-3-7-11(9)16/h1-8,16H |
InChIキー |
JOYTUOPBRYGIJJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=CC=C2C(=O)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


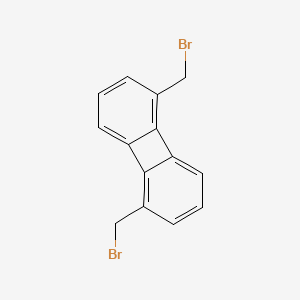
![4,4'-{[1,1'-Biphenyl]-4,4'-diylbis[(E)diazene-2,1-diyl]}bis(2-hydroxybenzaldehyde)](/img/structure/B14345926.png)
![S-[1,2-Dicyano-2-(methylsulfanyl)ethenyl] benzenecarbothioate](/img/structure/B14345928.png)
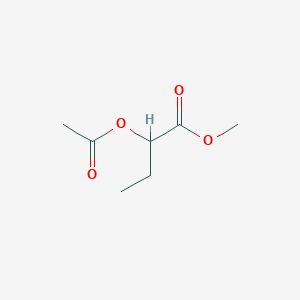
![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
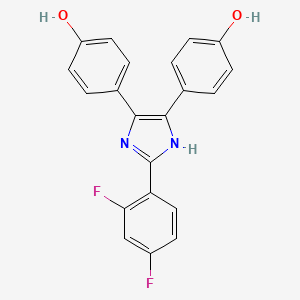
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
![2-[3-(2-Hydroxyethylamino)-2,4,6-trinitroanilino]ethanol](/img/structure/B14345988.png)
